5-(3-Methoxyphenyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(3-Methoxyphenyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound contains a triazole ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methoxyphenyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 3-methoxybenzaldehyde with 2-nitrobenzylidenehydrazine, followed by cyclization with thiourea. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
5-(3-Methoxyphenyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or iodine can be used.
Reduction: Common reducing agents include hydrogen gas with a catalyst or sodium borohydride.
Substitution: Conditions may vary depending on the desired substitution, but typically involve nucleophilic reagents and appropriate solvents.
Major Products Formed
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-(3-Methoxyphenyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3-Methoxyphenyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is not fully understood. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The triazole ring and nitro group may play crucial roles in these interactions, potentially leading to the inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-Phenyl-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol
- 5-(4-Methoxyphenyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol
- 5-(3-Methoxyphenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol
Uniqueness
The presence of the 3-methoxyphenyl group in 5-(3-Methoxyphenyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol distinguishes it from similar compounds. This functional group can influence the compound’s reactivity and biological activity, making it a unique candidate for various applications.
Properties
CAS No. |
478257-87-3 |
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Molecular Formula |
C16H13N5O3S |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)-4-[(E)-(2-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H13N5O3S/c1-24-13-7-4-6-11(9-13)15-18-19-16(25)20(15)17-10-12-5-2-3-8-14(12)21(22)23/h2-10H,1H3,(H,19,25)/b17-10+ |
InChI Key |
UBRAMFNRGSNXJU-LICLKQGHSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC=CC=C3[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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